4'-(Methylsulfonyl)[1,1'-biphenyl]-3-amine
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Overview
Description
4’-(Methylsulfonyl)[1,1’-biphenyl]-3-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methylsulfonyl group attached to the biphenyl structure, specifically at the 4’ position, and an amine group at the 3 position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Methylsulfonyl)[1,1’-biphenyl]-3-amine typically involves several steps:
Starting Material: The synthesis begins with the preparation of the biphenyl core.
Sulfonation: The biphenyl compound undergoes sulfonation to introduce the methylsulfonyl group at the 4’ position. This step often involves the use of reagents such as methylsulfonyl chloride in the presence of a base like pyridine.
Amination: The final step involves the introduction of the amine group at the 3 position. This can be achieved through various methods, including nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Industrial Production Methods
Industrial production of 4’-(Methylsulfonyl)[1,1’-biphenyl]-3-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactions and the use of automated reactors to control temperature, pressure, and reagent addition precisely.
Chemical Reactions Analysis
Types of Reactions
4’-(Methylsulfonyl)[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methylthio derivatives.
Substitution: Various substituted biphenyl amines.
Scientific Research Applications
4’-(Methylsulfonyl)[1,1’-biphenyl]-3-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-(Methylsulfonyl)[1,1’-biphenyl]-3-amine involves its interaction with molecular targets such as enzymes and receptors. The methylsulfonyl group can form hydrogen bonds and other interactions with active sites, while the amine group can participate in nucleophilic attacks. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4’-(methylsulfonyl)[1,1’-biphenyl]-4-ol: This compound has a similar biphenyl structure with a fluorine atom at the 3 position and a hydroxyl group at the 4 position.
1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: A complex derivative used as a potent inhibitor of blood coagulation factor Xa.
Uniqueness
4’-(Methylsulfonyl)[1,1’-biphenyl]-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methylsulfonyl and amine groups allows for versatile chemical modifications and interactions with biological targets, making it valuable in various research applications.
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-17(15,16)13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBQXDAOSUICIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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